molecular formula C12H15N3O3 B045742 2-Ddad CAS No. 114915-06-9

2-Ddad

Cat. No.: B045742
CAS No.: 114915-06-9
M. Wt: 249.27 g/mol
InChI Key: LINONVNNJPVOHW-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-3,7-dideazaadenosine is a modified nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is structurally similar to adenosine but lacks nitrogen atoms at positions 3 and 7 of the purine ring, which are replaced by carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-3,7-dideazaadenosine typically involves the glycosylation of a pyrrole precursor. One common method starts with 1H-Pyrrolo[3,2-c]pyridine, which undergoes chlorination to form 4,6-dichloro-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl] intermediate. This intermediate is then subjected to deprotection and further reactions to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-3,7-dideazaadenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-3,7-dideazaadenosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Scientific Research Applications

2’-Deoxy-3,7-dideazaadenosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other bioactive molecules.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as an antiviral and anticancer agent, given its structural similarity to naturally occurring nucleosides.

    Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Deoxy-3,7-dideazaadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes such as adenosine deaminase, affecting purine metabolism and signaling pathways . This inhibition can lead to altered cellular functions, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: Similar in structure but contains nitrogen atoms at positions 3 and 7.

    3,7-Dideazaadenosine: Lacks the 2’-deoxy modification but shares the absence of nitrogen atoms at positions 3 and 7.

    2’-Deoxy-3,7-dideazaguanosine: Another modified nucleoside with similar structural changes.

Uniqueness

2’-Deoxy-3,7-dideazaadenosine is unique due to its combined modifications at the 2’ position and the 3 and 7 positions of the purine ring. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

114915-06-9

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1

InChI Key

LINONVNNJPVOHW-AXFHLTTASA-N

SMILES

C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O

114915-06-9

Synonyms

2'-deoxy-3,7-dideazaadenosine
2-DDAD

Origin of Product

United States

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